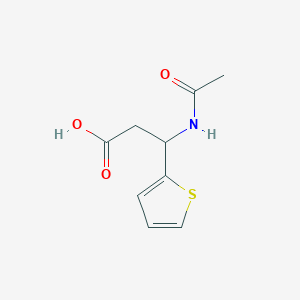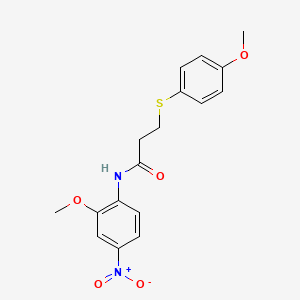
1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMPT, is a heterocyclic compound that consists of three nitrogen atoms and four carbon atoms. It is a substituted aromatic compound with a distinct pyridine ring structure. DMPT is a versatile molecule that has a variety of applications in the scientific and medical fields. It is used in synthesis of a range of compounds, as well as in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: Synthesis and Applications
Synthesis and Patent Review (2008 – 2011) The triazole derivatives, including 1H-1,2,3-triazoles, have attracted considerable interest due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. Recent patents and literature highlight the need for more efficient, green, and sustainable synthesis methods for triazoles, addressing current challenges in combating new diseases and drug-resistant bacterial strains (Ferreira et al., 2013).
Biological Significance and Optical Sensors Pyrimidine derivatives, including triazole compounds, have been utilized as recognition units for the synthesis of optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their versatility beyond pharmaceutical uses (Jindal & Kaur, 2021).
Eco-friendly Synthesis Approaches Eco-friendly procedures for the synthesis of 1,2,3-triazoles, emphasizing the use of green chemistry principles, have been developed. These methodologies offer advantages such as shorter reaction times and higher yields, indicating the potential for their application in industrial drug synthesis and other areas (de Souza et al., 2019).
Central Nervous System (CNS) Acting Drugs The search for new CNS acting drugs has identified functional chemical groups within heterocycles like triazoles, demonstrating effects ranging from depression to euphoria and convulsion. This indicates the potential of triazole derivatives in developing novel therapeutics for CNS disorders (Saganuwan, 2017).
Synthetic Routes and Biological Activities 1,2,3-Triazoles serve as key scaffolds for diverse applications, including drug discovery and material science. Various synthetic routes have been explored to develop biologically active 1,2,3-triazoles, indicating their broad spectrum of potential therapeutic effects (Kaushik et al., 2019).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-6-13(8-12(11)2)10-21-16(14-4-3-7-18-9-14)15(17(22)23)19-20-21/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHJEMQLTVLZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)


![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)

![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)
![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)